molecular formula C25H28O7 B066065 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol CAS No. 176650-92-3

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

Cat. No.: B066065
CAS No.: 176650-92-3
M. Wt: 440.5 g/mol
InChI Key: TWHQMXZJXJJPKN-UHFFFAOYSA-N
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Description

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol (CAS: 176650-92-3) is a polyether-substituted benzyl alcohol derivative with the molecular formula C₂₅H₂₈O₇ and a molecular weight of 440.486 g/mol . Its structure features a central benzyl alcohol core flanked by two 3,5-dimethoxybenzyloxy groups, contributing to its high molecular complexity and solid-state morphology (white to off-white powder) . The compound is synthesized via nucleophilic substitution reactions under inert atmospheres, often using carbonate bases like cesium carbonate in polar aprotic solvents such as DMF . It is primarily utilized in biochemical research, including enzyme-linked immunosorbent assays (ELISAs) and as a precursor for further functionalization, such as bromination to 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Bromide (CAS: 176650-93-4) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol typically involves the reaction of 3,5-dimethoxybenzyl alcohol with appropriate benzylating agents under controlled conditions. The reaction often requires the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Versatile Building Block:
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl alcohol serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to the formation of various derivatives, which are useful in drug discovery and development. The compound's ability to undergo various chemical reactions facilitates the creation of diverse chemical entities.

Synthesis of Bioactive Compounds:
Research indicates that this compound can be utilized in the synthesis of several biologically active compounds, including:

  • G-Secretase inhibitors
  • Antagonists for human vanilloid receptor 1
  • Adenosine A1 receptor antagonists
  • Dopamine D4 receptor modulators .

These applications highlight its potential in developing therapeutic agents targeting neurological disorders and cancers.

Medicinal Chemistry

Potential Therapeutic Applications:
The compound's derivatives have shown promise in medicinal chemistry. For instance, compounds derived from this compound have been studied for their effects on cellular signaling pathways, which are crucial for developing treatments for diseases such as Alzheimer's and certain types of cancer.

Case Studies:
Several studies have explored the pharmacological properties of derivatives synthesized from this compound:

  • Study on G-Secretase Inhibitors: A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that compounds derived from this alcohol exhibited significant inhibitory activity against G-Secretase, an enzyme implicated in Alzheimer's disease pathogenesis .
  • Dopamine D4 Receptor Modulators: Research has shown that modifications to the benzyl alcohol structure can lead to selective dopamine D4 receptor modulators, which may have implications in treating psychiatric disorders .

Biochemical Research

Proteomics Research Tool:
this compound is increasingly being recognized as a valuable biochemical tool in proteomics research. Its ability to interact with specific proteins makes it suitable for studying protein functions and interactions within biological systems. This application is particularly relevant in identifying potential drug targets and understanding disease mechanisms.

Experimental Applications:
In laboratory settings, this compound can be employed to:

  • Investigate protein-ligand interactions
  • Study enzyme inhibition mechanisms
  • Analyze signaling pathways in cellular models .

Summary Table of Applications

Application AreaDescriptionReferences
Chemical SynthesisIntermediate for synthesizing bioactive compounds
Medicinal ChemistryPotential therapeutic applications targeting neurological disorders and cancers
Biochemical ResearchTool for studying protein interactions and functions
Safety PrecautionsRequires inert gas storage; handle with appropriate PPE

Comparison with Similar Compounds

Pyrenyl-Substituted Analogs

Compounds like (3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol (compound 6 in ) share the same central benzyl alcohol core but replace dimethoxybenzyloxy groups with pyren-1-ylmethoxy substituents. These substitutions increase molecular weight (e.g., compound 6: ~610 g/mol) and confer strong fluorescence properties due to pyrene’s aromaticity, making them suitable for optical applications . However, the bulkier pyrenyl groups reduce solubility in polar solvents compared to the dimethoxybenzyloxy derivatives .

t-Butyl-Substituted Phenolic Alcohols

Examples like 2,2-Bis(3,5-di-t-butyl-4-hydroxybenzyl)-4-chloro-2,3-dihydro-1H-inden-1-ol (compound 32 in ) feature bulky tert-butyl groups and phenolic -OH groups. These structural elements enhance thermal stability (melting points >160°C) and antioxidant activity due to steric hindrance and radical-scavenging phenolic moieties . In contrast, the dimethoxy groups in the target compound prioritize solubility in organic solvents over thermal robustness .

Simpler Dimethoxybenzyl Alcohols

3,5-Dimethoxybenzyl Alcohol (CAS: 705-76-0) is a monomeric analog with a single dimethoxybenzyl group. Its lower molecular weight (168.19 g/mol) and liquid state at room temperature highlight how branching and ether linkages in the target compound increase molecular rigidity and solid-state stability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Key Features Reference
This compound C₂₅H₂₈O₇ 440.486 Solid High solubility in DMF; used in ELISAs; precursor for bromination
(3,5-bis(Pyren-1-ylmethoxy)phenyl)methanol C₄₅H₃₀O₃ ~610 Solid Fluorescent; limited polar solubility; optical applications
2,2-Bis(3,5-di-t-butyl-4-hydroxybenzyl)-4-chloro-inden-1-ol C₃₉H₅₃ClO₃ 605.30 Crystalline High thermal stability (mp 187–188°C); antioxidant properties
3,5-Dimethoxybenzyl Alcohol C₉H₁₂O₃ 168.19 Liquid Building block for ether synthesis; lower steric hindrance
3,5-Bis(trifluoromethyl)benzyl Alcohol C₉H₆F₆O 244.13 Liquid Enhanced lipophilicity; electron-withdrawing CF₃ groups

Biological Activity

3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol is an organic compound with the molecular formula C25H28O7C_{25}H_{28}O_{7} and a molecular weight of 440.49g/mol440.49\,g/mol. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial , antioxidant , and antiviral properties . The compound is synthesized through the reaction of 3,5-dimethoxybenzyl alcohol with appropriate benzylating agents, often utilizing solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these tests reveal its efficacy in inhibiting bacterial growth.

Microorganism MIC (µg/mL)
Bacillus subtilis32
Escherichia coli64
Pichia pastoris16

The compound's structure-activity relationship suggests that the presence of methoxy groups contributes to its antimicrobial efficacy. Compounds with electron-donating substituents showed enhanced activity compared to those with electron-accepting groups .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The results indicate that this compound effectively scavenges free radicals, demonstrating a strong antioxidant capacity.

Assay Type IC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings suggest that the compound may protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antiviral Properties

In addition to its antimicrobial and antioxidant properties, this compound has shown promise as an antiviral agent. Preliminary studies indicate effectiveness against certain viral strains, although further research is necessary to elucidate the specific mechanisms involved.

The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in oxidative stress and microbial resistance. The presence of multiple methoxy and benzyloxy groups likely enhances its reactivity and interaction with biological molecules.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various derivatives of benzyl alcohols demonstrated that modifications in the substituents significantly affected antimicrobial potency. The study highlighted that compounds similar to this compound exhibited enhanced activity against resistant strains of bacteria .
  • Antioxidant Assessment : A comparative analysis of various phenolic compounds revealed that those with multiple methoxy groups displayed superior antioxidant properties. This aligns with findings for this compound, suggesting a potential role in therapeutic applications aimed at oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step benzylation and reduction. A common approach includes:

Benzylation : Reacting 3,5-dihydroxybenzyl alcohol with 3,5-dimethoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF or 1,2-dimethoxyethane under inert atmosphere (N₂/Ar) for 2–7 hours .
Key Parameters :

  • Solvent polarity (DMF for benzylation, THF for reduction).
  • Temperature control (reflux for benzylation vs. room temperature for reduction).
  • Stoichiometric ratios (excess benzyl halide improves substitution efficiency).
  • Yield typically ranges from 65% to 84%, influenced by purification (crystallization with ethanol/water) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.7–7.1 ppm, methoxy groups at δ 3.8–3.9 ppm) .
  • FT-IR : Identify hydroxyl (υ ~3300–3500 cm⁻¹) and methoxy (υ ~2830 cm⁻¹) groups .
  • Elemental Analysis : Validate purity (>95% C and H content) .
  • Melting Point : Consistency with literature (e.g., 164–165°C for substituted analogs) .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • PPE : N95 masks, nitrile gloves, and goggles to avoid inhalation/contact .
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (DMSO, THF) .
  • Storage : Stable at 0–6°C in inert atmosphere; avoid oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and purity?

  • Methodological Answer :

  • Catalysis : Use BF₃·Et₂O to enhance reduction efficiency (84% yield reported) .
  • Solvent-Free Conditions : Explore microwave-assisted benzylation to reduce reaction time .
  • Purification : Gradient recrystallization (water/ethanol) or column chromatography (SiO₂, hexane/EtOAc) to remove byproducts .
    Table 1 : Optimization Case Study
ConditionYield (%)Purity (%)Reference
NaBH₄ in THF8495
LiAlH₄ in DMSO6590

Q. How do substituents on the benzyl groups affect biological activity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance enzyme inhibition (e.g., HIV-1 reverse transcriptase inhibition via halogen interactions) .
  • Bulky Groups (t-Bu) : Improve lipid solubility, increasing blood-brain barrier penetration .
  • Methoxy Groups : Modulate anti-inflammatory activity by mimicking salicylic acid derivatives .
    Method : Synthesize analogs (e.g., 3,5-dichloro or trifluoromethyl derivatives) and compare IC₅₀ values in enzyme assays .

Q. How should contradictions in reported biological data be addressed?

  • Methodological Answer :

  • Assay Validation : Use standardized protocols (e.g., NIH HIV-1 RT assay for viral inhibition studies) .
  • Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude impurity-driven artifacts .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., Acta Cryst. E65, o3261) .

Properties

IUPAC Name

[3,5-bis[(3,5-dimethoxyphenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-13,26H,14-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHQMXZJXJJPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)CO)OCC3=CC(=CC(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578208
Record name {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176650-92-3
Record name {3,5-Bis[(3,5-dimethoxyphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 3
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Reactant of Route 4
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Reactant of Route 5
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol
Reactant of Route 6
3,5-Bis(3,5-dimethoxybenzyloxy)benzyl Alcohol

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